molecular formula C7H10N8 B15297169 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine

Cat. No.: B15297169
M. Wt: 206.21 g/mol
InChI Key: DDTPYPYMLCFVJW-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine is a heterocyclic compound that features both pyrazole and tetrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazinyl and pyrazolyl groups in its structure makes it a versatile molecule for further functionalization and derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of acetylacetone with hydrazine hydrate, yielding 3,5-dimethyl-1H-pyrazole.

    Formation of the tetrazine ring: The tetrazine ring can be synthesized by the reaction of hydrazine with cyanogen azide or other suitable precursors.

    Coupling of the pyrazole and tetrazine rings: The final step involves the coupling of the 3,5-dimethyl-1H-pyrazole with the tetrazine derivative under appropriate conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The tetrazine ring can be reduced to form dihydrotetrazine or hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Dihydrotetrazine or hydrazine derivatives.

    Substitution: Various substituted hydrazinyl derivatives.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: Potential use in the development of agrochemicals, such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine depends on its specific application:

    Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

    Materials Science: The electronic properties of the compound can influence its behavior in materials, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the tetrazine ring.

    6-hydrazinyl-1,2,4,5-tetrazine: A tetrazine derivative with similar reactivity but lacking the pyrazole ring.

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinyl-1,2,4,5-tetrazine is unique due to the combination of both pyrazole and tetrazine rings in its structure. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.

Properties

Molecular Formula

C7H10N8

Molecular Weight

206.21 g/mol

IUPAC Name

[6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]hydrazine

InChI

InChI=1S/C7H10N8/c1-4-3-5(2)15(14-4)7-12-10-6(9-8)11-13-7/h3H,8H2,1-2H3,(H,9,10,11)

InChI Key

DDTPYPYMLCFVJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N=N2)NN)C

Origin of Product

United States

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